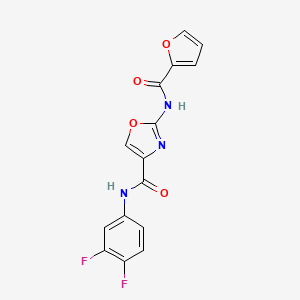

N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N3O4/c16-9-4-3-8(6-10(9)17)18-13(21)11-7-24-15(19-11)20-14(22)12-2-1-5-23-12/h1-7H,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODBBJBXHXMYGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide typically involves the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the furan-2-amido group: This step involves the reaction of the oxazole intermediate with a furan-2-carboxylic acid derivative in the presence of coupling agents like EDCI or DCC.

Attachment of the 3,4-difluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction using 3,4-difluoroaniline.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The oxazole ring can be reduced to form corresponding amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Recent studies indicate that derivatives of oxazoles and furans exhibit significant antimicrobial properties. For instance, compounds similar to N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide have shown efficacy against various bacterial strains, including multidrug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) .

- A comparative study highlighted that modifications in the oxazole ring can enhance the antibacterial spectrum of these compounds .

-

Antitumor Properties

- The compound has been evaluated for its anticancer potential. Research suggests that oxazole derivatives can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Specific case studies have demonstrated that similar compounds exhibit cytotoxic effects on human tumor cell lines, indicating potential for further development as anticancer agents .

-

Anti-inflammatory Effects

- Compounds within this chemical class have been investigated for their anti-inflammatory properties. Studies have shown that they can inhibit pro-inflammatory mediators and signaling pathways associated with inflammation .

- For example, dual inhibitors targeting COX and LOX enzymes have been synthesized, showcasing the therapeutic potential of these compounds in treating inflammatory diseases .

Synthetic Approaches

The synthesis of this compound can be achieved through several methodologies:

- Heterocyclic Synthesis : Utilizing transition metal-catalyzed reactions (e.g., palladium-catalyzed cross-coupling) to form the oxazole ring efficiently .

- Amidation Reactions : The introduction of the furan amide group can be accomplished through direct amidation techniques, which are critical for enhancing biological activity .

Case Study 1: Antimicrobial Efficacy

A study conducted by Zaky et al. (2020) reported the synthesis of furan derivatives with significant antimicrobial activity against gram-positive and gram-negative bacteria. The findings suggest that modifications to the furan structure can lead to enhanced potency against resistant strains .

Case Study 2: Anticancer Activity

Research published in Medicinal Chemistry demonstrated that oxazole derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines. The study emphasized the importance of structural variations in enhancing therapeutic efficacy .

Data Table: Biological Activities

Mechanism of Action

The exact mechanism of action of N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: BF23794

Compound Name : 2-(furan-2-amido)-N-(3-methanesulfonamidophenyl)-1,3-oxazole-4-carboxamide (BF23794)

- Core Structure : Shares the 1,3-oxazole-4-carboxamide backbone with the target compound.

- Key Differences :

- Substituents : BF23794 features a 3-methanesulfonamidophenyl group instead of 3,4-difluorophenyl.

- Physicochemical Impact : The sulfonamide group in BF23794 may improve water solubility compared to the fluorine substituents in the target compound.

- Molecular Weight : 390.37 g/mol (vs. 378.26 g/mol for the target compound*).

- Application : Marketed as a research chemical, highlighting the relevance of oxazole-carboxamide derivatives in biochemical studies .

Pesticidal Analogs: Diflubenzuron and Fluazuron

Compound Name : Diflubenzuron

- Core Structure : Benzoylurea (distinct from the oxazole core).

- Key Similarities : Contains a 2,6-difluorophenyl group, analogous to the 3,4-difluorophenyl group in the target compound.

- Functional Impact: Fluorine atoms enhance lipophilicity and insecticidal activity by improving cuticular penetration.

Compound Name : Fluazuron

- Core Structure : Substituted pyridine and chlorophenyl groups.

- Comparison : The trifluoromethyl group in fluazuron increases electronegativity and resistance to oxidative degradation, a property that may extend to the target compound’s difluorophenyl moiety .

Heterocyclic Variants: Prosulfuron

Compound Name : Prosulfuron

- Core Structure : 1,3,5-Triazine, differing from the oxazole ring.

- Functional Impact : Triazine cores are electron-deficient, enhancing herbicidal activity through photosynthesis inhibition. The oxazole core in the target compound may offer distinct electronic properties for alternative modes of action .

Data Table: Structural and Functional Comparison

*Calculated based on structural analysis.

Key Research Findings and Hypotheses

Fluorine Substituents : The 3,4-difluorophenyl group in the target compound likely enhances metabolic stability and membrane permeability, akin to diflubenzuron’s pesticidal efficacy .

Heterocyclic Synergy: The oxazole-furan combination may enable unique binding interactions, such as π-π stacking or hydrogen bonding, which are less pronounced in triazine- or benzoylurea-based analogs.

Sulfonamide vs. Fluorine : BF23794’s sulfonamide group suggests a trade-off between solubility (sulfonamide) and lipophilicity (fluorine), guiding derivatization strategies for target-specific optimization .

Biological Activity

N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its anti-inflammatory and anticancer activities, drawing from diverse sources and studies.

Chemical Structure and Properties

The compound features a unique structure combining a difluorophenyl group, a furan moiety, and an oxazole core. This structural diversity may contribute to its bioactivity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 Cell Line : The compound demonstrated an IC50 value comparable to established chemotherapeutics, suggesting strong antiproliferative effects. Similar derivatives showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells .

- Mechanism of Action : Western blot analyses revealed that these compounds can induce apoptosis in cancer cells by increasing p53 expression and activating caspase pathways .

Anti-inflammatory Activity

The oxazole derivatives have also been noted for their anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit pro-inflammatory mediators in cellular models:

- Inhibition of Cytokines : Studies have reported that certain furan-containing compounds can suppress the production of TNF-alpha and IL-6 in macrophage models . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a related oxazole derivative against pancreatic cancer cells (PANC-1). The derivative exhibited an IC50 value of 15 µM, indicating potential for further development as a therapeutic agent .

Case Study 2: Selectivity Against Cancer Cells

Another investigation focused on the selectivity of oxazole derivatives against different cancer cell lines. The compound showed preferential cytotoxicity towards melanoma cells (SK-MEL-2) compared to non-cancerous cells, highlighting its potential for targeted therapy .

Data Table: Biological Activity Comparison

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | ~10 | Induces apoptosis via p53 activation |

| Related Oxazole Derivative | PANC-1 | 15 | Cytotoxicity with selective action |

| Furan-based Compound | SK-MEL-2 | 5 | Inhibits pro-inflammatory cytokines |

Q & A

Q. What are the recommended synthetic routes for N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions:

Amide Bond Formation : React furan-2-carboxylic acid derivatives with oxazole intermediates under carbodiimide coupling agents (e.g., EDCl/HOBt) to form the oxazole-4-carboxamide core .

Suzuki-Miyaura Coupling : Introduce the 3,4-difluorophenyl group via palladium-catalyzed cross-coupling, using optimized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O solvent) .

- Optimization Tips : Monitor reaction progress via TLC, adjust stoichiometry of coupling reagents (1.2–1.5 eq. for amines), and use inert atmospheres to prevent oxidation of sensitive intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify key signals:

- Furan protons : δ 6.3–7.5 ppm (split patterns due to difluorophenyl coupling) .

- Oxazole carbons : ~150–160 ppm (carbonyl and heterocyclic carbons) .

- IR Spectroscopy : Confirm amide bonds (C=O stretch ~1650–1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) with <5 ppm error .

Q. What preliminary biological screening assays are appropriate to assess its pharmacological potential?

- Methodological Answer :

- Kinase Inhibition Assays : Use ATP-binding site competition assays (e.g., ADP-Glo™) to evaluate inhibition of kinases (e.g., EGFR, VEGFR) due to the oxazole moiety’s affinity for kinase domains .

- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values calculated using nonlinear regression .

- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) production in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate its 3D structure and intermolecular interactions?

- Methodological Answer :

- Crystallization : Grow single crystals via vapor diffusion (e.g., DCM/methanol) and collect high-resolution data (≤1.0 Å) .

- SHELX Refinement :

SHELXD : Solve phase problem via dual-space methods for small molecules.

SHELXL : Refine anisotropic displacement parameters and validate using R-factor convergence (<5%) .

- Intermolecular Analysis : Use Mercury software to map hydrogen bonds (e.g., amide N-H···O=C) and π-π stacking between aromatic rings .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Meta-Analysis : Aggregate data from orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish target-specific effects from off-target interactions .

- Physicochemical Profiling : Measure logP, solubility, and plasma protein binding to assess bioavailability discrepancies .

- Species-Specific Modeling : Compare human vs. murine enzyme homology (e.g., via BLAST) to explain divergent in vitro/in vivo results .

Q. How to design target-specific assays based on molecular docking predictions?

- Methodological Answer :

- Docking Workflow :

Protein Preparation : Retrieve target structure (e.g., EGFR, PDB: 1M17) and optimize hydrogen bonding networks with MOE.

Ligand Profiling : Generate conformers of the compound using OMEGA and dock with Glide SP/XP scoring .

- Validation : Validate docking poses via mutagenesis (e.g., alanine scanning of predicted binding residues) .

Q. What methods analyze metabolic stability and degradation pathways under physiological conditions?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key steps:

- Phase I: Monitor hydroxylation of difluorophenyl or furan rings.

- Phase II: Detect glucuronidation using UDPGA cofactors .

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; quantify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.